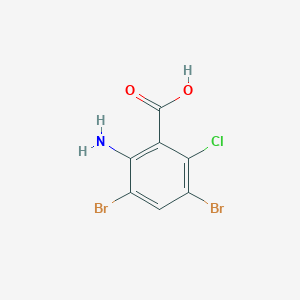

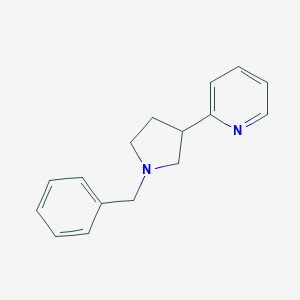

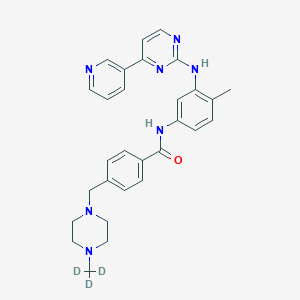

![molecular formula C22H26N2O2S B127366 5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole CAS No. 1126745-65-0](/img/structure/B127366.png)

5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This is a complex chemical compound with diverse applications, ranging from drug development to organic synthesis. It is also known as [2H3]-Eletriptan .

Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O2S . Its molecular weight is 382.52 . For a detailed molecular structure, you may refer to the MOL file provided in the reference .Applications De Recherche Scientifique

Buccal Drug Delivery Systems

Eletriptan-d5 has been explored for its potential in buccal drug delivery systems. This application aims to increase oral bioavailability and circumvent first-pass metabolism, which is particularly beneficial for conditions like migraine where gastric stasis can occur . The use of instant release buccal films (IRBFs) allows for rapid disintegration and dissolution, ensuring quick onset of action .

Quality-by-Design in Pharmaceutical Development

The development of IRBFs of Eletriptan-d5 employs a quality-by-design (QbD) approach. This methodological framework ensures the reproducibility and optimization of pharmaceutical products. It involves systematic product design and development guided by predefined objectives and emphasizes product and process understanding and process control .

Proteomics Research

Eletriptan-d5 is utilized in proteomics research as a biochemical tool. Its deuterated form is particularly useful in mass spectrometry-based proteomics to differentiate and quantify the isotopic variants of eletriptan, aiding in the study of protein interactions and functions .

Pharmacological Studies

The compound is used in pharmacological research to investigate its efficacy and pharmacokinetic properties. Eletriptan-d5 serves as a reference compound in studies comparing the clinical efficacy and onset of action of different triptans used in migraine treatment .

Drug Formulation and Optimization

In the field of drug formulation, Eletriptan-d5 is key in the optimization of drug delivery systems. Its properties are analyzed to develop formulations that enhance stability and bioavailability, addressing issues such as drug degradation and difficulty in swallowing tablets or capsules .

Novel Drug Delivery Systems

Research into novel drug delivery systems often includes Eletriptan-d5 to explore alternative routes of administration. This can lead to the creation of new dosage forms that are more convenient and effective for patients, such as orodispersible films and sustained-release formulations .

Mécanisme D'action

Eletriptan-d5, also known as “5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole”, is a deuterium-labeled variant of Eletriptan . It is a highly selective and orally active serotonin 5-HT1B and 5-HT1D receptor agonist .

Target of Action

Eletriptan-d5 primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the transmission of signals in the brain. The activation of these receptors leads to the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides .

Mode of Action

Eletriptan-d5 binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors . This binding leads to a series of biochemical reactions that result in the constriction of blood vessels and the inhibition of the release of pro-inflammatory neuropeptides . This action is believed to reduce the swelling of blood vessels surrounding the brain, which is associated with the pain of a migraine attack .

Biochemical Pathways

The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan-d5 leads to a decrease in the activity of the adenylate cyclase-cAMP pathway . This results in a decrease in the release of CGRP, a potent vasodilator, and other pro-inflammatory neuropeptides . The reduction in these substances leads to the constriction of blood vessels and the reduction of inflammation, which are key factors in the relief of migraine symptoms .

Pharmacokinetics

Eletriptan-d5 is well absorbed after oral administration, with an absolute bioavailability of approximately 50% . It reaches peak plasma concentrations approximately 1.5 to 2 hours after administration . The elimination half-life of Eletriptan-d5 is around 4 hours . It is metabolized in the liver via the CYP3A4 enzyme .

Result of Action

The primary result of Eletriptan-d5’s action is the relief of migraine symptoms. By constricting blood vessels and reducing inflammation in the brain, Eletriptan-d5 can effectively alleviate the pain associated with migraines . Additionally, by blocking the release of substances from nerve endings that cause more pain and other symptoms like nausea, and sensitivity to light and sound, it provides further relief .

Action Environment

The action of Eletriptan-d5 can be influenced by various environmental factors. For instance, the pH level can affect the uptake of Eletriptan-d5 into cells . Additionally, certain drugs, particularly those that inhibit the CYP3A4 enzyme, can affect the metabolism and therefore the effectiveness of Eletriptan-d5 . It’s also worth noting that Eletriptan-d5 is a substrate of the putative H+/OC antiporter and P-gp, which can influence its brain uptake and efflux .

Propriétés

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-YNJNQQSMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eletriptan-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

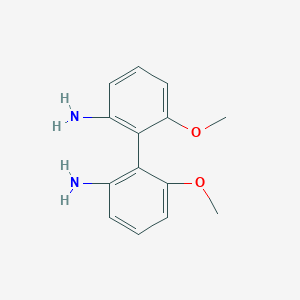

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)